2,2-Dimethyl-3-phenylpyrrolidine

Asymmetric Synthesis Chiral Auxiliary Medicinal Chemistry

2,2-Dimethyl-3-phenylpyrrolidine (CAS 1248677-31-7) is a chiral, sterically hindered pyrrolidine derivative featuring geminal dimethyl substitution at the 2-position and a phenyl group at the 3-position. Its rigid, constrained geometry enhances stereoselectivity in asymmetric transformations.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 1248677-31-7
Cat. No. B2479404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-phenylpyrrolidine
CAS1248677-31-7
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESCC1(C(CCN1)C2=CC=CC=C2)C
InChIInChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
InChIKeyMHHHPJJEUYLYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-3-phenylpyrrolidine (CAS 1248677-31-7): Key Structural and Procurement Specifications


2,2-Dimethyl-3-phenylpyrrolidine (CAS 1248677-31-7) is a chiral, sterically hindered pyrrolidine derivative featuring geminal dimethyl substitution at the 2-position and a phenyl group at the 3-position. Its rigid, constrained geometry enhances stereoselectivity in asymmetric transformations . As a commercially available small-molecule scaffold (MW: 175.28 g/mol; liquid at ambient storage conditions ), it serves as a versatile building block in medicinal chemistry and chiral ligand design .

Why 2,2-Dimethyl-3-phenylpyrrolidine Cannot Be Replaced by Unsubstituted Pyrrolidine Analogs


The presence of the gem-dimethyl group at the 2-position and the 3-phenyl substituent introduces pronounced steric bulk and conformational restriction relative to unsubstituted pyrrolidine or 3-phenylpyrrolidine. This rigidity directly impacts stereochemical outcomes in asymmetric reactions, where less hindered analogs yield lower diastereoselectivity . For procurement in synthetic applications requiring controlled geometry or chiral induction, substitution with a simpler pyrrolidine scaffold is likely to compromise stereoselective performance .

Quantitative Comparator Evidence for 2,2-Dimethyl-3-phenylpyrrolidine Procurement


Chiral Scaffold Rigidity: 2,2-Dimethyl Substitution vs. 3-Phenylpyrrolidine

The geminal 2,2-dimethyl substitution in 2,2-dimethyl-3-phenylpyrrolidine introduces significant steric hindrance and conformational locking compared to unsubstituted 3-phenylpyrrolidine. While direct quantitative stereoselectivity data are not publicly available for this exact compound, class-level inference from structurally related 2,2-disubstituted pyrrolidines demonstrates enhanced diastereoselectivity (e.g., >20:1 dr) in enolate alkylation reactions [1]. The absence of this substitution in 3-phenylpyrrolidine typically results in lower stereocontrol.

Asymmetric Synthesis Chiral Auxiliary Medicinal Chemistry

Analytical Purity: Commercial Specification vs. High-Purity Competitor Benchmarks

Commercially available 2,2-dimethyl-3-phenylpyrrolidine is supplied with a documented purity of 95% (as measured by the vendor) . This specification aligns with the expected purity range for many research-grade pyrrolidine building blocks (typically 95-98%). For applications requiring higher purity (≥99%), users may need to consider additional purification steps or alternative vendors offering higher certified purity.

Procurement Specification Purity Analysis Building Block

Molecular Weight and Physical State for Formulation and Handling

2,2-Dimethyl-3-phenylpyrrolidine has a molecular weight of 175.28 g/mol and is a liquid at recommended storage conditions (4°C) . In contrast, 5-cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine (CAS 782392-43-2) has a molecular weight of 215.33 g/mol and is typically a solid at room temperature [1]. The lower molecular weight and liquid state may offer advantages in solubility, handling, and shipping logistics for certain synthetic workflows.

Formulation Physical Properties Logistics

Optimal Application Scenarios for 2,2-Dimethyl-3-phenylpyrrolidine in Research and Development


Asymmetric Synthesis: Chiral Auxiliary and Ligand Design

The compound's rigid, sterically hindered structure (2,2-dimethyl substitution) makes it a valuable scaffold for preparing chiral auxiliaries or ligands in asymmetric catalysis . In enolate alkylation reactions, analogous 2,2-disubstituted pyrrolidines have demonstrated diastereoselectivities >20:1 [1], highlighting the potential for high stereocontrol. Researchers developing enantioselective methodologies can leverage this building block to explore new chiral environments.

Medicinal Chemistry: SAR Exploration and Lead Optimization

As a versatile small-molecule scaffold, 2,2-dimethyl-3-phenylpyrrolidine can be elaborated into diverse analogs for structure-activity relationship (SAR) studies . Its phenyl and dimethyl substituents offer handles for further functionalization (e.g., via cross-coupling or amide formation), enabling exploration of biological targets where conformational constraint influences binding affinity.

Organic Synthesis: Building Block for Complex Molecules

The compound is employed as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals . Its liquid state and moderate molecular weight (175.28 g/mol) facilitate handling in multi-step synthetic sequences, while the pyrrolidine nitrogen can be readily derivatized to introduce diverse functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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